Phenol, 2,3-dimethyl-4-(phenylmethoxy)-
Description
- Two methyl groups at positions 2 and 2.
- A benzyloxy group (-OCH₂C₆H₅) at position 3.
- A hydroxyl group (-OH) at position 1 (phenolic group).
Properties
IUPAC Name |
2,3-dimethyl-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHFQIGLJUTGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3-dimethyl-4-(phenylmethoxy)- typically involves the alkylation of 2,3-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,3-dimethyl-4-(phenylmethoxy)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,3-dimethyl-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities of phenolic compounds, including:
- Antitumor Activity: Compounds similar to phenol, 2,3-dimethyl-4-(phenylmethoxy)- have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer progression. For instance, m-aryloxy phenols have been investigated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers .
- Anti-inflammatory Effects: The anti-inflammatory properties of phenolic compounds make them candidates for therapeutic agents in treating inflammatory diseases. Their ability to modulate inflammatory pathways can provide relief from conditions such as arthritis and other chronic inflammatory disorders .
Pharmaceutical Applications
Phenol derivatives are widely used in the pharmaceutical industry due to their diverse biological activities. The compound can serve as:
- Intermediate in Drug Synthesis: The unique structure allows for modifications that can lead to the development of new pharmacological agents. For example, derivatives of phenol are often explored for their efficacy as analgesics or anti-inflammatory drugs.
- Radiotracer Candidates: Certain phenolic compounds have been utilized as radiotracers for imaging techniques in medical diagnostics, particularly for visualizing COX-2 expression in tumors .
Agricultural Applications
In agriculture, phenolic compounds are recognized for their roles in:
- Pesticides and Herbicides: The antimicrobial properties of phenols enable their use as active ingredients in agricultural chemicals aimed at controlling pests and diseases affecting crops. Their effectiveness against a range of pathogens makes them valuable in sustainable agricultural practices.
- Plant Growth Regulators: Some phenolic compounds influence plant growth and development by acting as growth regulators, which can enhance crop yield and resilience against environmental stressors .
Material Science Applications
The incorporation of phenolic compounds into materials science has led to:
- Polymer Development: Phenolic resins are important in creating durable materials used in various industries, including automotive and construction. Their thermal stability and resistance to chemical degradation make them suitable for high-performance applications.
- Coatings and Adhesives: The adhesive properties of phenolic compounds allow them to be used in coatings that provide protection against corrosion and wear .
Case Studies
| Application Area | Case Study Description |
|---|---|
| Pharmaceutical Industry | Development of COX-2 inhibitors based on phenolic structures for cancer treatment. |
| Agriculture | Use of phenolic pesticides to control fungal infections in crops. |
| Material Science | Production of heat-resistant polymers using phenolic resins for automotive parts. |
Mechanism of Action
The mechanism of action of Phenol, 2,3-dimethyl-4-(phenylmethoxy)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The presence of the phenylmethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Lipophilicity: Methyl groups (2,3-positions) increase hydrophobicity compared to unsubstituted phenols, enhancing membrane permeability .
- Electron-Withdrawing Groups: Compounds like 2,3-dimethyl-4-(trifluoromethylthio)phenol exhibit stronger antimicrobial activity due to the electron-withdrawing -SCF₃ group, contrasting with the electron-donating benzyloxy group in the target compound .
Functional Comparisons
Bioactivity
- Fungicidal Properties: Phenol, 2,3-dimethyl-4-(phenylmethoxy)-: Likely shares fungicidal activity with 4-(phenylmethoxy)phenol (found in poplar extracts), but methyl groups may enhance potency by increasing lipid solubility . 2,3-Dimethyl-4-(trifluoromethylthio)phenol: Exhibits stronger antimicrobial effects due to the -SCF₃ group, which disrupts microbial membranes .
Thermal and Chemical Stability
- Methyl groups at 2,3-positions improve thermal stability compared to mono-substituted phenols .
- Benzyloxy groups are susceptible to hydrolysis under acidic/basic conditions, limiting use in high-pH environments .
Biological Activity
Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, also known by its CAS number 854663-38-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic structure with two methyl groups and a phenylmethoxy group attached to the aromatic ring. Its chemical formula is . The presence of the methoxy group is significant as it can influence both solubility and biological activity.
Antimicrobial Properties
Research has indicated that phenolic compounds often exhibit antimicrobial activity. In a comparative study, various phenolic derivatives were tested against bacterial strains, revealing that phenol derivatives like 2,3-dimethyl-4-(phenylmethoxy)- showed promising antibacterial effects. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Studies have demonstrated that 2,3-dimethyl-4-(phenylmethoxy)- can scavenge free radicals effectively. This activity is attributed to the hydroxyl groups in the phenolic structure that donate electrons to neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This effect may be mediated through the inhibition of NF-kB signaling pathways .
Anticancer Activity
Emerging research indicates that 2,3-dimethyl-4-(phenylmethoxy)- may have anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells while sparing normal cells. The compound's mechanism may involve modulation of apoptotic pathways and cell cycle arrest .
The biological activities of phenol derivatives are often linked to their ability to interact with various biomolecular targets:
- Enzyme Inhibition : The α,β-unsaturated carbonyl system in these compounds can act as Michael acceptors, leading to covalent modifications of nucleophilic sites on enzymes.
- Signal Transduction Modulation : By affecting key signaling pathways such as NF-kB and MAPK, these compounds can alter cellular responses to stress and inflammation .
- Gene Expression Regulation : Phenolic compounds can influence gene expression related to oxidative stress and inflammation through interaction with transcription factors .
Case Studies
- Antimicrobial Study : A study conducted on various phenolic compounds demonstrated that 2,3-dimethyl-4-(phenylmethoxy)- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL.
- Antioxidant Assessment : In a DPPH radical scavenging assay, the compound showed an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory Evaluation : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels by 40% compared to untreated controls .
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, and how can regioselectivity challenges be addressed?
- The synthesis of substituted phenols often involves etherification or alkylation reactions. For the phenylmethoxy group at the 4-position, a Williamson ether synthesis using 2,3-dimethylphenol and benzyl bromide under basic conditions (e.g., NaOH or K₂CO₃) is a plausible route. Regioselectivity for the 4-position may require steric or electronic directing groups, as seen in related methoxyphenol syntheses .
- Characterization should include GC-MS to verify purity (>95%) and NMR (¹H/¹³C) to confirm substitution patterns. Compare spectral data with structurally similar compounds like Phenol, 3,4-dimethoxy- (δH 3.8–4.0 ppm for methoxy groups) .
Q. How can the solubility and stability of Phenol, 2,3-dimethyl-4-(phenylmethoxy)- be experimentally determined for storage and handling protocols?
- Solubility can be tested in common solvents (e.g., DMSO, ethanol, hexane) using gravimetric or UV-Vis methods. Stability under ambient and refrigerated conditions should be monitored via HPLC over 30 days to detect decomposition (e.g., oxidation of the methoxy group) .
- Note: Existing safety data sheets (SDS) for analogous phenolic ethers lack stability data, necessitating empirical testing .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethyl and 4-phenylmethoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS) or oxidation reactions?
- The 2,3-dimethyl groups introduce steric hindrance, potentially reducing NAS rates at the 4-position. Computational studies (e.g., DFT calculations) can predict electron density distribution. Compare with Phenol, 2,4-dimethyl-, where methyl groups alter reaction kinetics in electrophilic substitutions .
- Experimental validation: React with HNO₃/H₂SO₄ under controlled conditions and monitor nitration patterns via LC-MS. Contrast results with Phenol, 4-methoxy-, where methoxy directs nitration to the para position .
Q. What methodologies resolve contradictions in thermodynamic data (e.g., melting point, vapor pressure) between computational predictions and experimental measurements?
- Discrepancies may arise from impurities or polymorphism. Use differential scanning calorimetry (DSC) to determine precise melting points and compare with predicted values from group contribution methods (e.g., Joback-Reid). For vapor pressure, employ the Antoine equation with parameters derived from thermogravimetric analysis (TGA) .
- Example: Phenol, 2,4-dimethyl- exhibits a melting point of 24–26°C experimentally, while computational models may vary by ±5°C .
Q. How can researchers design toxicity studies for Phenol, 2,3-dimethyl-4-(phenylmethoxy)- given limited toxicological data on structurally related compounds?
- Use the OECD Guidelines for acute oral toxicity (Test No. 423) and Ames mutagenicity assays. Compare results with Phenol, 2-[[4-(2-propenyloxy)phenyl]methoxy]-, which shows Category 4 acute toxicity (LD₅₀ > 300 mg/kg) .
- Prioritize in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity. Cross-reference with Phenol, 3,4-dimethoxy-, which lacks mutagenic activity in NIST-reported studies .
Methodological Resources
- Spectral Databases : NIST Chemistry WebBook for IR, MS, and GC retention indices of analogous phenols .
- Safety Protocols : Follow OSHA HCS standards for handling phenolic compounds (e.g., P95 respirators for particulate filtration) .
- Thermodynamic Modeling : Use software like COSMOtherm to predict partition coefficients (log P) and solubility parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
